molecular formula C15H13NO B13790009 4,5-Dimethyl-6(5H)-phenanthridinone

4,5-Dimethyl-6(5H)-phenanthridinone

Cat. No.: B13790009
M. Wt: 223.27 g/mol
InChI Key: NFXXHYYJHWNHRT-UHFFFAOYSA-N
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Description

4,5-Dimethyl-6(5H)-phenanthridinone is a heterocyclic compound with a phenanthridinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dimethyl-6(5H)-phenanthridinone typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzophenone with acetic anhydride, followed by cyclization in the presence of a base such as sodium ethoxide. The reaction conditions often require refluxing the mixture to achieve the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethyl-6(5H)-phenanthridinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it to dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenanthridinone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives.

Scientific Research Applications

4,5-Dimethyl-6(5H)-phenanthridinone has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 4,5-Dimethyl-6(5H)-phenanthridinone involves its interaction with molecular targets in biological systems. It can bind to specific enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

    Phenanthridinone: The parent compound without the dimethyl substitutions.

    6-Methylphenanthridinone: A similar compound with a single methyl group.

    4,5-Dimethylphenanthridine: A related compound with a different functional group.

Uniqueness

4,5-Dimethyl-6(5H)-phenanthridinone is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of two methyl groups at positions 4 and 5 can affect the compound’s electronic properties and steric interactions, making it distinct from other phenanthridinone derivatives.

Properties

Molecular Formula

C15H13NO

Molecular Weight

223.27 g/mol

IUPAC Name

4,5-dimethylphenanthridin-6-one

InChI

InChI=1S/C15H13NO/c1-10-6-5-9-12-11-7-3-4-8-13(11)15(17)16(2)14(10)12/h3-9H,1-2H3

InChI Key

NFXXHYYJHWNHRT-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C3=CC=CC=C3C(=O)N2C

Origin of Product

United States

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